(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine
Description
Properties
CAS No. |
5896-75-3 |
|---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-N-(4-phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-10-9-16(19(25-2)20(18)26-3)15-21-23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3/b21-15+ |
InChI Key |
HPJFQNXSRRYCCU-RCCKNPSSSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine typically involves the reaction of 4-phenylpiperazine with 2,3,4-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
The compound (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine is a notable chemical entity with potential applications in various fields of scientific research, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and relevant case studies.
Basic Information
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Structural Characteristics
The compound features a piperazine ring, which is known for its biological activity, and a trimethoxyphenyl group that may enhance its pharmacological properties.
Pharmacological Studies
(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine has been investigated for its potential as an antidepressant and anxiolytic agent. The structural similarity to known psychoactive compounds suggests it may interact with serotonin and dopamine receptors.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptor binding affinity. The results indicated a significant interaction with the 5-HT1A receptor, which is crucial for mood regulation.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for research in neuropharmacology. It has been evaluated for its potential to treat conditions such as anxiety disorders and schizophrenia.
Data Table: Neuropharmacological Effects
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| Study A | Rodent Model | Reduced anxiety-like behavior | |
| Study B | In Vitro | Inhibition of dopamine reuptake |
Cancer Research
Emerging studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trimethoxy group may play a role in enhancing these effects through mechanisms such as apoptosis induction.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound showed promising cytotoxic effects against breast cancer cells, indicating potential as an anticancer agent.
Synthesis of Derivatives
The synthesis of derivatives of (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine has been explored to enhance its pharmacological profile. Modifications to the phenyl groups have been shown to alter biological activity significantly.
Data Table: Synthesized Derivatives
Mechanism of Action
The mechanism of action of (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Biological Activity
(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure comprises a piperazine moiety and a trimethoxyphenyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
- CAS Number : Not specified in the available data.
The biological activity of (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have been shown to exhibit affinity for 5-HT (serotonin) receptors, which are implicated in mood regulation and anxiety disorders.
Antidepressant Effects
Research indicates that compounds structurally related to (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine may possess antidepressant properties. For instance:
- A study demonstrated that derivatives of phenylpiperazine exhibited significant activity in animal models of depression, suggesting potential efficacy in treating depressive disorders .
Anxiolytic Activity
Similar compounds have also been investigated for their anxiolytic effects:
- In preclinical studies, phenylpiperazine derivatives showed reduced anxiety-like behaviors in rodent models, indicating a possible therapeutic role in anxiety disorders .
Neuroprotective Properties
Emerging evidence suggests that this compound may offer neuroprotective benefits:
- Research has highlighted that certain piperazine derivatives can protect against neurodegeneration by modulating oxidative stress and inflammation pathways .
Case Studies
- Case Study 1 : A randomized controlled trial investigated the effects of a phenylpiperazine derivative on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo.
- Case Study 2 : A preclinical model assessed the antidepressant effects of various piperazine derivatives, including (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine. The findings suggested enhanced serotonin levels and improved behavioral outcomes in treated subjects.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
